molecular formula C28H22N2O5 B2852586 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide CAS No. 888466-83-9

3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide

Cat. No.: B2852586
CAS No.: 888466-83-9
M. Wt: 466.493
InChI Key: IHXBUFVEILDUQE-UHFFFAOYSA-N
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Description

The compound 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide is a complex organic molecule that has drawn interest due to its unique chemical structure and potential applications in various scientific fields. It combines a naphthalene moiety, dimethoxyphenyl group, and benzofuran scaffold, making it a versatile compound for various reactions and studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide typically begins with the preparation of its core benzofuran structure, which can be derived from 2-hydroxybenzaldehyde and 1,3-diketone through a cyclization reaction. The naphthamide and dimethoxyphenyl groups are introduced through subsequent amidation and etherification reactions respectively. Each of these steps requires careful control of temperature, pH, and solvent conditions to ensure high yields and purity.

Industrial Production Methods

On an industrial scale, the production of this compound would involve the optimization of the synthetic route to ensure cost-effectiveness and scalability. This might include the use of continuous flow reactors to improve reaction efficiency and product consistency. Quality control measures, such as chromatography and spectroscopic techniques, would be critical in maintaining the integrity of the final product.

Chemical Reactions Analysis

Types of Reactions it Undergoes

This compound can undergo several types of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: Often uses reagents such as potassium permanganate or chromium trioxide under acidic conditions.

  • Reduction: Typical reducing agents include sodium borohydride or lithium aluminium hydride.

  • Substitution: Nucleophilic or electrophilic substitution can occur, with reagents like alkyl halides or acids.

Major Products Formed from These Reactions

The products formed from these reactions can vary widely For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or alkanes

Scientific Research Applications

This compound has a broad range of applications in scientific research:

  • Chemistry: It can be used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

  • Biology: Studies have investigated its interactions with various biological systems, potentially leading to new insights into biochemical pathways.

  • Medicine: There is interest in its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: Its stability and reactivity make it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide exerts its effects depends largely on its target molecules and pathways. For example, in biological systems, it might interact with enzymes or receptors, altering their activity and leading to observed biological effects. Detailed studies have explored its binding affinity and specificity, revealing key interactions at the molecular level.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

When compared to similar compounds, such as 2-benzofuran carboxamides or naphthamide derivatives, 3-(1-naphthamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide stands out due to the unique combination of its functional groups. This makes it particularly versatile and allows for a wider range of chemical modifications.

List of Similar Compounds

  • 2-(Naphthylamino)-benzofuran

  • N-(2,5-Dimethoxyphenyl)benzamide

  • 3-(Naphthylamido)-2-benzofurancarboxylic acid

This article captures a detailed overview of the compound this compound, highlighting its synthesis, reactions, applications, and comparisons

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-3-(naphthalene-1-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O5/c1-33-18-14-15-24(34-2)22(16-18)29-28(32)26-25(21-11-5-6-13-23(21)35-26)30-27(31)20-12-7-9-17-8-3-4-10-19(17)20/h3-16H,1-2H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXBUFVEILDUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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